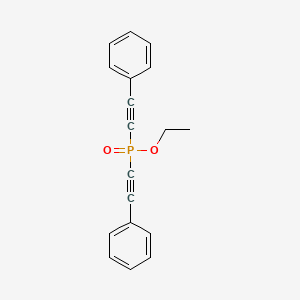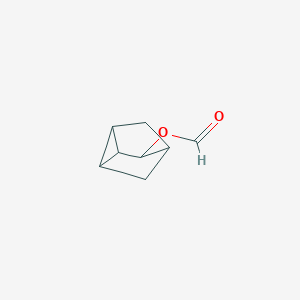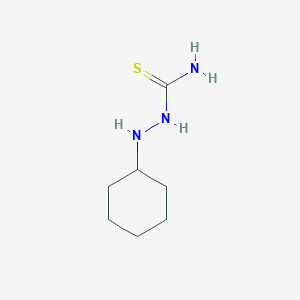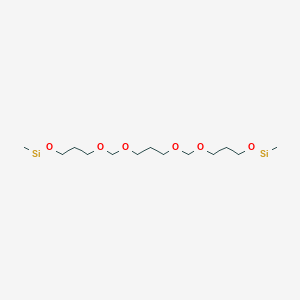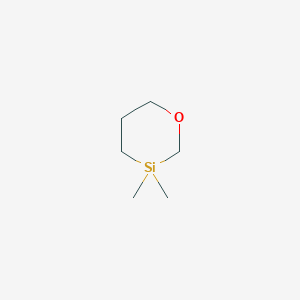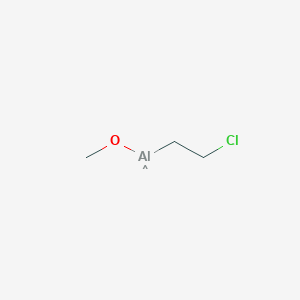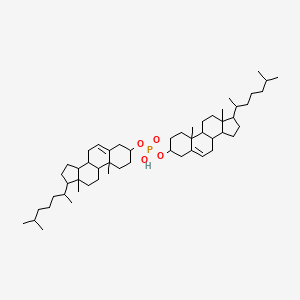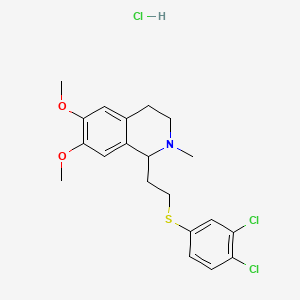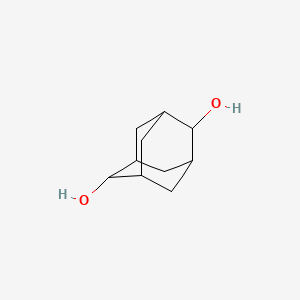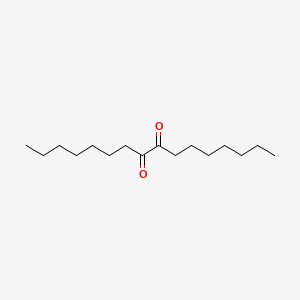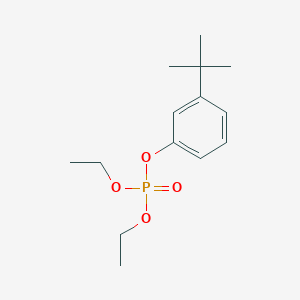![molecular formula C19H38BrN B14704991 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide CAS No. 25527-69-9](/img/structure/B14704991.png)
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the synthesis of ionic liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1-azabicyclo[2.2.2]octane (DABCO) with dodecyl bromide. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by precipitation or extraction methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, nitrate, or sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate for anion exchange, hydrogen peroxide for oxidation, and various metal salts for complexation. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate yields the nitrate salt of the compound, while complexation with metal ions can produce various metal-ligand complexes.
Aplicaciones Científicas De Investigación
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of ionic liquids.
Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a benzyl group instead of a dodecyl group.
1-Octyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with an octyl group instead of a dodecyl group.
1-Hexadecyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a hexadecyl group instead of a dodecyl group.
Uniqueness
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong antimicrobial activity and efficient phase transfer catalysis .
Propiedades
Número CAS |
25527-69-9 |
|---|---|
Fórmula molecular |
C19H38BrN |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-dodecyl-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C19H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;/h19H,2-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PIJOJDKJFWSEPQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+]12CCC(CC1)CC2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


